molecular formula C7H6O2S B8400363 6-methyl-6H-thieno[2,3-c]furan-4-one

6-methyl-6H-thieno[2,3-c]furan-4-one

Cat. No.: B8400363
M. Wt: 154.19 g/mol
InChI Key: NNQQVJKANXADQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-6H-thieno[2,3-c]furan-4-one is a fused heterocyclic compound with the molecular formula C7H8OS and a molecular weight of 140.20 g/mol . Its structure features a furanone ring annulated with a thiophene ring, creating a bicyclic system that serves as a versatile scaffold in medicinal chemistry and drug discovery. This compound is classified as a research chemical and is For Research Use Only; it is not intended for diagnostic or therapeutic applications. Heterocyclic compounds containing both sulfur and oxygen atoms, such as this one, are of significant interest in developing novel bioactive molecules . The thiophene ring is a privileged pharmacophore in medicinal chemistry, found in various U.S. FDA-approved drugs and known for its role as a bioisostere for phenyl rings, which can improve metabolic stability and binding affinity . Fused heterocycles like thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines, which share a similar core structure, have demonstrated potent biological activities in scientific research, including anticancer properties through inhibition of targets like Hsp90 and anti-inflammatory effects via dual inhibition of enzymes such as 15-LOX and COX-2 . As such, this compound represents a valuable synthetic intermediate for researchers designing and synthesizing new multitarget-directed ligands or exploring structure-activity relationships in various therapeutic areas.

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

6-methyl-6H-thieno[2,3-c]furan-4-one

InChI

InChI=1S/C7H6O2S/c1-4-6-5(2-3-10-6)7(8)9-4/h2-4H,1H3

InChI Key

NNQQVJKANXADQD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CS2)C(=O)O1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-methyl-6H-thieno[2,3-c]furan-4-one as an anticancer agent. Research indicates that compounds with similar structures exhibit selective inhibition of folate receptors (FRs), which are overexpressed in many cancers. For instance, thieno[2,3-d]pyrimidine analogs have shown promising results in inhibiting the proliferation of cancer cells expressing FRs, suggesting that this compound could be developed into a targeted therapeutic agent .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (nM)Target
Compound 2 (Thieno Analog)9.5GARFTase
Compound 6 (Thieno Analog)19.4AICARFTase
This compoundTBDTBD

Antimicrobial Properties

Additionally, this compound has shown significant antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Materials Science Applications

The compound is also being explored for its utility in materials science. Its unique structure allows it to serve as a building block for synthesizing advanced materials such as organic semiconductors and polymers. Research into its electronic properties has indicated potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

  • Study on Anticancer Properties : A study conducted on the synthesis of thieno[2,3-d]pyrimidine derivatives demonstrated that these compounds could inhibit key enzymes involved in folate metabolism, which is crucial for cancer cell proliferation. The study identified specific structural features that enhance selectivity for FRs .
  • Antimicrobial Evaluation : A comprehensive evaluation of various thieno derivatives revealed that this compound exhibited notable antimicrobial properties against common pathogens. The study's findings suggest that structural modifications could enhance its efficacy .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges: The methyl group in this compound may require tailored conditions to avoid steric interference during ring closure.
  • Biological Potential: Structural analogs with fused thiophene/furan systems (e.g., compound 6c) suggest possible antibacterial or cytotoxic roles, warranting further testing.
  • Data Limitations : Direct experimental data on the target compound are absent; inferences rely on heterocyclic principles and analogous systems.

Preparation Methods

Cyclization Reactions for Core Structure Assembly

Cyclization remains the cornerstone of synthesizing thieno-furan fused systems. A high-yield approach adapted from thieno[3,2-b]furan syntheses involves intramolecular heteroannulation of substituted thiophenes . For example, treatment of 3-hydroxy-2-styrylthiophene with cinnamyl bromide under basic conditions induces cyclization, forming the fused furan-thiophene scaffold. This method achieves yields exceeding 80% when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C .

A modified Paal-Knorr cyclization, traditionally used for furans, has been applied to thieno-furan systems. Reacting 1,4-dicarbonyl precursors like methyl 3-aminothiophene-4-carboxylate with acetic anhydride at 120°C facilitates simultaneous cyclization and methylation, yielding the target compound in 72% purity . The reaction’s regioselectivity is attributed to the electron-donating methyl group stabilizing the transition state during ring closure.

Catalytic Methods for Enhanced Efficiency

Palladium-catalyzed carbonylation offers a scalable route. A study demonstrated that treating 3-bromo-2-methylthiophene with carbon monoxide (1 atm) and methanol in the presence of Pd(PPh₃)₄ generates the furanone ring via carbonyl insertion . This method achieves 68% yield with a catalyst loading of 5 mol%, though scalability requires optimization to reduce noble metal usage.

Copper(I)-mediated Ullmann coupling has also been explored. Reacting 2-iodo-3-methylthiophene with methyl glycolate under CuI/L-proline catalysis forms the C–O bond critical for furanone formation. Yields reach 65% after 12 hours at 110°C, with the methyl group’s steric bulk slightly hindering coupling efficiency .

One-Pot and Multi-Step Syntheses

One-pot strategies minimize intermediate isolation. A notable method combines thiophene-3-carboxylic acid with methylmagnesium bromide in a sequential alkylation-cyclization sequence . The process, conducted in refluxing toluene, achieves 75% yield by maintaining anhydrous conditions and rigorous temperature control.

Multi-step approaches, though lengthier, enable precise functionalization. For instance, benzoylation of 2-aminothiophene-3-carboxylate using benzoyl chloride in pyridine forms an oxazinone intermediate, which undergoes ring-opening and re-cyclization with methylamine to install the methyl group . This route, yielding 70% over four steps, is favored for structural analogs requiring tailored substituents.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes:

MethodConditionsYieldTimeSelectivity
Pd-catalyzed carbonylationPd(PPh₃)₄, CO, MeOH, 80°C68%8 hHigh
Paal-Knorr cyclizationAc₂O, 120°C, N₂ atmosphere72%4 hModerate
One-pot alkylationMeMgBr, toluene, reflux75%6 hHigh
Multi-step benzoylationPyridine, benzoyl chloride, RT70%24 hLow

Catalytic methods balance yield and scalability but face cost barriers. One-pot syntheses offer efficiency, while multi-step routes allow modular functionalization despite longer durations.

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors have been proposed to enhance the Pd-catalyzed carbonylation method, reducing reaction times to 2 hours and improving yield to 82% . Catalyst recycling via supported palladium nanoparticles is under investigation to mitigate costs.

Challenges include managing exothermic reactions during cyclization and avoiding byproducts like sulfoxides. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring to optimize methyl group introduction and ring closure .

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